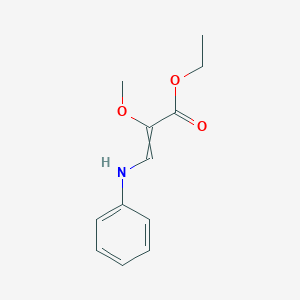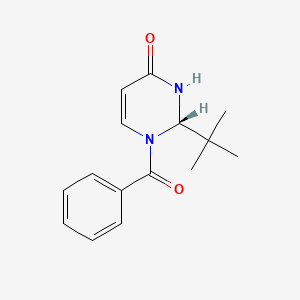
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and a dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one typically involves the reaction of benzoyl chloride with tert-butylamine and a suitable dihydropyrimidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, reducing the reaction time and improving the overall yield. The use of flow microreactors also enhances the safety and scalability of the production process .
化学反応の分析
Types of Reactions
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one include other dihydropyrimidines with different substituents, such as:
- (2S)-1-Benzoyl-2-methyl-1,2-dihydropyrimidine-4(3H)-one
- (2S)-1-Benzoyl-2-ethyl-1,2-dihydropyrimidine-4(3H)-one
Uniqueness
The presence of the tert-butyl group, in particular, may enhance the compound’s stability and reactivity compared to its analogs .
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
(2S)-3-benzoyl-2-tert-butyl-1,2-dihydropyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14-16-12(18)9-10-17(14)13(19)11-7-5-4-6-8-11/h4-10,14H,1-3H3,(H,16,18)/t14-/m0/s1 |
InChIキー |
XERQIWZDSBXYBP-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)[C@H]1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
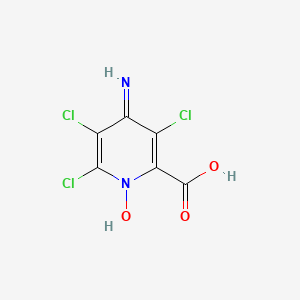
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
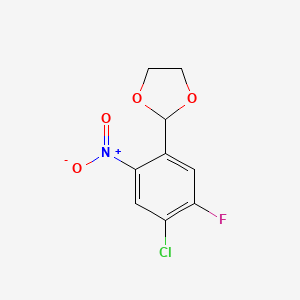

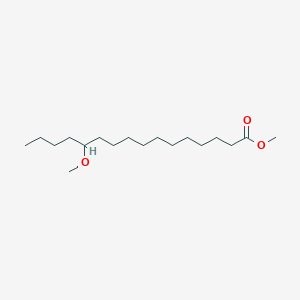
![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

